![molecular formula C20H26N2O3S B2668317 4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide CAS No. 318513-58-5](/img/structure/B2668317.png)
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide, also known as DPA, is a sulfonamide derivative that has been widely used in scientific research for its potential therapeutic applications. DPA has shown promising results in various studies, including cancer treatment, neuroprotection, and anti-inflammatory effects.
科学的研究の応用
Inhibition of Carbonic Anhydrases
Sulfonamide derivatives, including those structurally related to 4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide, have been synthesized and tested for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. These inhibitors, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds, have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, indicating their potential for therapeutic applications in conditions where CA activity modulation is beneficial, such as glaucoma and edema (Supuran, Maresca, Gregáň, & Remko, 2013).
Structural and Molecular Characterization
The structural and molecular characteristics of aromatic sulfonamides, including their crystal and molecular structures, have been analyzed to understand their interaction with CA isoenzymes better. These studies provide insights into the conformational behavior and stability of these compounds, which is crucial for designing more effective CA inhibitors (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Novel Sulfonamide Compounds and Their Biological Activities
Research has also focused on the synthesis of novel sulfonamide compounds, including their inhibitory activities against cytosolic carbonic anhydrase isoforms. These studies aim to discover new therapeutic agents that can be used in treating diseases associated with altered CA activity. The design and synthesis of these compounds, followed by evaluation of their cytotoxicity and inhibitory potency, contribute to the development of new drugs with potential applications in oncology and other medical fields (Sakr, Assy, & ELasaad, 2020).
特性
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-13-22(14-5-2)26(24,25)19-11-9-17(10-12-19)20(23)21-18-8-6-7-16(3)15-18/h6-12,15H,4-5,13-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUYKCNAHLFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。